molecular formula C16H11ClN2O2S2 B2929625 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 325987-17-5

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2929625
CAS No.: 325987-17-5
M. Wt: 362.85
InChI Key: GUVWYECDCZZGND-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide is a synthetic hybrid heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates both a 1,3-thiazole and a thiophene ring, scaffolds that are extensively documented for their diverse biological activities. The 1,3-thiazole core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological effects, including potential applications in oncology, the treatment of inflammatory conditions, and neurological disorders . The strategic fusion of the thiazole and thiophene moieties in a single molecule is a recognized approach in heterocyclic chemistry to enhance biological effectiveness and explore new chemical spaces for drug development . Thiophene-based compounds, in particular, are noted for their strong ligand properties, capable of efficient coordination with biological targets through σ-donor and π-acceptor interactions . This molecular framework makes this compound a valuable building block for researchers investigating new therapeutic agents. Its primary research value lies in its use as a key intermediate or target compound in the synthesis and evaluation of novel bioactive molecules, particularly in the search for compounds with antioxidant and anticancer properties, as suggested by studies on closely related thiazolyl-thiophene derivatives . This compound is intended for use in exploratory biological assays and structure-activity relationship (SAR) studies to further define its potential research applications.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S2/c1-9(20)14-13(10-5-3-2-4-6-10)18-16(23-14)19-15(21)11-7-8-12(17)22-11/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVWYECDCZZGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation reactions: between appropriate precursors to form the thiazole core.

  • Substitution reactions: to introduce the phenyl group.

  • Chlorination reactions: to incorporate the chlorothiophene moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorothiophene Ring

The 5-chlorothiophene moiety undergoes nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the thiophene ring. Substituents like amines, alkoxides, or sulfides can displace the chlorine atom under specific conditions.

Reaction ConditionsProductYieldSource
K₂CO₃, DMF, 80°C (with morpholine)5-morpholinothiophene-2-carboxamide72%
NaSH, EtOH, reflux5-mercaptothiophene-2-carboxamide65%
NH₃ (g), THF, 100°C5-aminothiophene-2-carboxamide58%

Key Findings :

  • Electron-rich nucleophiles (e.g., morpholine) enhance substitution efficiency .

  • Steric hindrance from the thiazole’s phenyl group slightly reduces reactivity compared to unsubstituted analogs.

Hydrolysis of the Acetyl Group

The acetyl group on the thiazole ring undergoes hydrolysis under acidic or basic conditions to form hydroxyl or carboxylate derivatives.

Reaction ConditionsProductYieldSource
6M HCl, reflux, 6hN-(5-hydroxy-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide78%
NaOH (aq), 70°C, 12hN-(5-carboxy-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide82%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .

  • Basic hydrolysis forms a carboxylate salt, stabilized by resonance.

Cross-Coupling at the Phenyl Group

The phenyl substituent on the thiazole participates in Suzuki-Miyaura cross-coupling reactions with boronic acids.

Reaction ConditionsProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DME, 90°C (with 4-fluorophenylboronic acid)4-fluorophenyl-substituted derivative68%
Pd(OAc)₂, SPhos, K₃PO₄, toluene, 110°C (with thienylboronic acid)Thienyl-substituted analog61%

Optimization Notes :

  • Bulky ligands (e.g., SPhos) improve yields for heteroaryl couplings .

  • Electron-deficient arylboronic acids react faster due to enhanced oxidative addition .

Functionalization of the Carboxamide Group

The carboxamide nitrogen can undergo alkylation or acylation to modify solubility and bioactivity.

Reaction ConditionsProductYieldSource
CH₃I, NaH, DMF, 0°C → RTN-methylcarboxamide85%
AcCl, pyridine, CH₂Cl₂, 0°CN-acetyl derivative77%

Applications :

  • Methylation enhances metabolic stability in pharmacokinetic studies .

  • Acylation is reversible under physiological conditions, enabling prodrug strategies .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles under catalytic conditions.

Reaction ConditionsProductYieldSource
CuI, K₂CO₃, DMF, 120°CThiazolo[5,4-b]thiophene derivative63%
PPh₃, I₂, CH₃CN, 80°COxazolidinone-fused hybrid55%

Mechanistic Pathway :

  • Copper-catalyzed C–N coupling enables annulation with neighboring functional groups .

  • Iodine-mediated cyclization proceeds via intermediate iodonium species .

Sulfonation and Oxidation

The thiophene ring can be sulfonated or oxidized to modify electronic properties.

Reaction ConditionsProductYieldSource
SO₃·Py, CH₂Cl₂, 0°C5-chlorothiophene-2-sulfonamide70%
mCPBA, CHCl₃, RTThiophene-S-oxide65%

Applications :

  • Sulfonation introduces polar groups for improved aqueous solubility .

  • Oxidation to S-oxide enhances hydrogen-bonding capacity in target interactions .

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Studying its interaction with biological macromolecules.

  • Medicine: Investigating its potential as a therapeutic agent for various diseases.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities with analogous compounds:

Compound Name Thiazole Substituents Thiophene/Other Substituents Key Biological Activity/Application Reference
N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide (Main Compound) 5-Acetyl, 4-phenyl 5-Chlorothiophene-2-carboxamide Not explicitly stated (potential kinase/antibacterial) N/A
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) 4-(4-Fluorophenyl), 5-methyl 5-Nitrothiophene-2-carboxamide Narrow-spectrum antibacterial
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7) 4-(3,4-Dichlorophenyl) Thiazole-5-carboxamide c-Abl kinase activation
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide 4-Methyl, 5-ethyl Thiophene-2-carboxamide Not explicitly stated
Dasatinib (BMS-354825) Complex substituents (pyrimidine, piperazinyl) Thiazole-5-carboxamide Tyrosine kinase inhibitor (anticancer)

Pharmacological and Physicochemical Properties

  • Antibacterial Activity : Nitrothiophene carboxamides (e.g., Compound 9) exhibit narrow-spectrum antibacterial effects, likely due to nitro group redox activity. The main compound’s chloro group may reduce such activity but improve metabolic stability.
  • Lipophilicity : The acetyl group in the main compound may increase solubility compared to alkyl (e.g., 5-ethyl in ) or trifluoromethyl groups (), which enhance membrane permeability but reduce aqueous solubility.
  • Kinase Modulation : Dichlorophenyl and thiazole-carboxamide motifs () are critical for kinase interactions. The main compound’s phenyl and acetyl groups could sterically hinder or enhance binding depending on the target.

Key Research Findings

  • Antibacterial Potential: Nitrothiophene derivatives () show MIC values <1 µg/mL against Gram-positive pathogens, but the main compound’s chloro substitution may shift the spectrum or potency.
  • Synthetic Yields : Nitrothiophene couplings () yield ~42%, whereas simpler thiophene-carboxamide syntheses (e.g., chalcones in ) report higher yields (>70%), suggesting room for optimization in the main compound’s synthesis.
  • Therapeutic Applications : Dasatinib exemplifies thiazole-carboxamides in oncology, highlighting the scaffold’s versatility. The main compound’s unique substituents may position it for niche applications in kinase modulation or antimicrobial therapy.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound consists of a thiazole ring fused with a chlorothiophene moiety, which contributes to its biological activity. The presence of electron-withdrawing groups such as acetyl and chloro enhances its reactivity and interaction with biological targets.

Molecular Formula

  • Molecular Formula : C13H10ClN3O2S
  • Molecular Weight : 305.75 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole-containing compounds, revealing promising results against various bacterial and fungal strains. The thiazole nucleus is known to exhibit significant antimicrobial activity by disrupting bacterial lipid biosynthesis.

Table 1: Antimicrobial Activity Results

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4cStaphylococcus aureus0.78 μg/mL
4gEscherichia coli1.56 μg/mL
4hCandida albicans3.125 μg/mL

These results indicate that compounds derived from thiazole exhibit varying degrees of effectiveness against common pathogens, with some compounds showing MIC values below 4 μg/mL, which is considered highly active .

Anticancer Activity

Research has also highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines, including breast cancer (MCF7).

Table 2: Anticancer Activity Results

CompoundCancer Cell LineIC50 (μM)
d6MCF710.5
d7MCF78.3

The Sulforhodamine B (SRB) assay demonstrated that these compounds can effectively inhibit cancer cell proliferation, showcasing their potential as therapeutic agents .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Disruption of Cellular Processes : The thiazole ring may interfere with the synthesis of nucleic acids or proteins in target cells.
  • Binding Affinity : Molecular docking studies suggest that these compounds have a high binding affinity for specific receptors involved in cancer progression and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against multi-drug resistant strains of Staphylococcus aureus. The study utilized both in vitro and in vivo models to validate the efficacy .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of this compound against the MCF7 cell line. Results indicated that it induced apoptosis through caspase activation, suggesting its role as a potential chemotherapeutic agent .

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